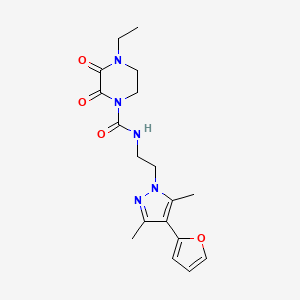

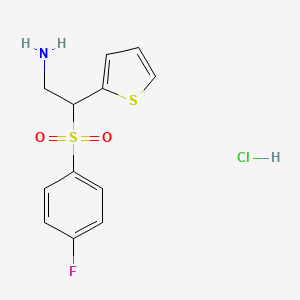

![molecular formula C15H14ClNO B2871342 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol CAS No. 360772-66-3](/img/structure/B2871342.png)

4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol” is a biochemical compound used for proteomics research . It has a molecular formula of C15H14ClNO and a molecular weight of 259.73 .

Synthesis Analysis

The synthesis of similar compounds, such as 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol, has been reported in the literature . The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol” include a molecular weight of 259.73 and a molecular formula of C15H14ClNO . Further properties such as solubility, melting point, and boiling point would require additional experimental data.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study demonstrates the synthesis and application of Schiff base ligands, including 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol, in corrosion inhibition. These ligands were tested on mild steel surfaces in hydrochloric acid solutions. The findings indicate that these molecules act as effective corrosion inhibitors, showcasing high resistance to electron flow across the metal-electrolyte interface and forming a protective film on the steel surface. Quantum chemical calculations and thermodynamic studies supported the adsorption and inhibition abilities, revealing a Langmuir isotherm adsorption mechanism (Elemike et al., 2017).

Solvatochromism and Spectroscopic Applications

Another research avenue explores nitro-substituted derivatives of 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol for solvatochromic properties. These compounds demonstrated a unique reversal in solvatochromism and were utilized as probes to investigate binary solvent mixtures. Their UV-vis spectroscopic behavior indicated significant interactions between the compounds and the solvent medium, making them suitable for use as solvatochromic switches and in probing solvent mixtures (Nandi et al., 2012).

Biological Activity

The compound and its metal complexes have been synthesized and characterized, with studies revealing insights into their biological activity. For example, novel 4-Chloro-2-[(1-phenyl-1H-tetrazol-5-ylimino)-methyl] phenol and its transition metal complexes exhibited potential biological activities, investigated through disc diffusion method. These studies suggest potential applications in antimicrobial and other bioactive roles, demonstrating the compound's relevance in biologically oriented research (Palreddy et al., 2015).

Photoluminescence and Optical Applications

The synthesis and characterization of azo-azomethines derived from 4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol have been explored for their photoluminescence properties. These studies highlight the potential of such compounds in optoelectronic applications, where their light emissions upon ultraviolet irradiation could be harnessed for various technological applications. The quantum yields and excited-state lifetimes of these compounds have been quantified, underscoring their utility in fluorescence studies (Eskikanbur et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-2-[(4-ethylphenyl)iminomethyl]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c1-2-11-3-6-14(7-4-11)17-10-12-9-13(16)5-8-15(12)18/h3-10,18H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOUQRYILAPIDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-2-{(E)-[(4-ethylphenyl)imino]methyl}phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2871259.png)

![[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2871261.png)

![Acetic acid;1-[(4-carbamimidoylphenyl)methyl]-3-(3-fluorophenyl)urea](/img/structure/B2871262.png)

![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2871263.png)

![Methyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2871265.png)

![2-[5-(3-Nitrophenyl)furan-2-yl]-1,3-benzothiazole](/img/structure/B2871266.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2871268.png)

![5-Ethoxy-2-[5-(2-methoxyphenoxy)pyrimidin-4-yl]phenol](/img/structure/B2871277.png)